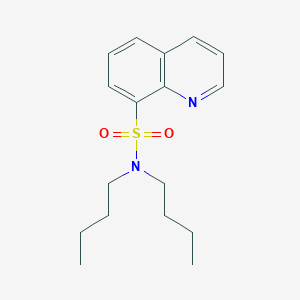

N,N-dibutyl-8-quinolinesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H24N2O2S |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

N,N-dibutylquinoline-8-sulfonamide |

InChI |

InChI=1S/C17H24N2O2S/c1-3-5-13-19(14-6-4-2)22(20,21)16-11-7-9-15-10-8-12-18-17(15)16/h7-12H,3-6,13-14H2,1-2H3 |

InChI Key |

TUSJZRCNHFPQIR-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of N,n Dibutyl 8 Quinolinesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule. The spectrum of N,N-dibutyl-8-quinolinesulfonamide displays a series of signals corresponding to the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the two butyl chains. Analysis of related quinoline-8-sulfonamide (B86410) structures reveals characteristic chemical shifts for the quinoline ring protons, typically appearing in the downfield region of the spectrum due to the deshielding effects of the aromatic system. nih.govmdpi.com For instance, the protons H-2, H-3, and H-4 of the heterocyclic part of the quinoline ring and H-5, H-6, and H-7 of the carbocyclic part exhibit distinct multiplets and coupling patterns that allow for their unambiguous assignment. nih.govmdpi.com The protons of the butyl groups on the sulfonamide nitrogen would be expected in the upfield region, with the terminal methyl protons appearing as a triplet and the methylene (B1212753) protons as multiplets.

Table 1: Representative ¹H NMR Data for Quinoline-8-Sulfonamide Derivatives

| Proton | Chemical Shift (δ) ppm (Exemplary) | Multiplicity | Coupling Constant (J) Hz (Exemplary) |

| H-2 | 9.06 | dd | 4.5, 1.8 |

| H-3 | 7.52 | dd | 8.4, 4.5 |

| H-4 | 8.25 | dd | 8.4, 1.8 |

| H-5 | 8.05 | dd | 8.1, 1.2 |

| H-6 | 7.63 | t | 8.1 |

| H-7 | 8.49 | dd | 8.1, 1.2 |

Note: Data is based on analogous structures and serves as a representative example. nih.gov Actual values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal. The aromatic carbons of the quinoline ring are observed at lower field (higher ppm values) compared to the aliphatic carbons of the butyl chains. nih.govbhu.ac.in The carbon atom attached to the sulfonamide group (C-8) and other carbons of the quinoline ring can be assigned based on their chemical shifts and by comparison with data from similar structures. nih.govmdpi.com The four distinct carbons of each butyl group will also produce signals in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for Quinoline-8-Sulfonamide Derivatives

| Carbon | Chemical Shift (δ) ppm (Exemplary) |

| C-2 | 151.2 |

| C-3 | 122.0 |

| C-4 | 136.4 |

| C-4a | 128.9 |

| C-5 | 133.6 |

| C-6 | 125.5 |

| C-7 | 133.1 |

| C-8 | 136.8 |

| C-8a | 144.2 |

Note: Data is based on analogous structures and serves as a representative example. nih.gov Actual values for this compound may vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Techniques

Nitrogen-15 NMR (¹⁵N NMR) is a powerful tool for probing the electronic environment of nitrogen atoms. nih.govu-szeged.hu In this compound, there are two nitrogen atoms: one in the quinoline ring and one in the sulfonamide group. ¹⁵N NMR can distinguish between these two nitrogen atoms based on their different chemical environments. nih.govu-szeged.hutitech.ac.jp The chemical shift of the quinoline nitrogen provides information about its hybridization and involvement in the aromatic system, while the sulfonamide nitrogen's chemical shift is influenced by the electron-withdrawing nature of the sulfonyl group and the attached butyl groups. u-szeged.hu Studies on related compounds have shown that factors like hydrogen bonding and substitution can significantly affect ¹⁵N chemical shifts. nih.gov

Two-Dimensional (2D) NMR Spectroscopy (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for confirming the complex structural assignments of molecules like this compound.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. sdsu.edu This is crucial for tracing the connectivity of protons within the quinoline ring and along the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com This allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.educolumbia.eduyoutube.com This is particularly useful for establishing connections between different parts of the molecule, for example, linking the butyl groups to the sulfonamide nitrogen and the sulfonamide group to the C-8 position of the quinoline ring.

Table 3: Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H | Confirms neighboring protons in the quinoline ring and within the butyl chains. sdsu.edu |

| HSQC | ¹H-¹³C (one bond) | Assigns specific protons to their directly attached carbons. columbia.edu |

| HMBC | ¹H-¹³C (multiple bonds) | Establishes connectivity between the quinoline ring, sulfonamide group, and butyl chains. youtube.com |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the sulfonamide group and the quinoline ring.

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Exemplary) |

| Sulfonamide (SO₂) | Asymmetric Stretching | ~1350-1300 |

| Sulfonamide (SO₂) | Symmetric Stretching | ~1160-1120 |

| C-N (Sulfonamide) | Stretching | ~1180-1050 |

| Aromatic C=C | Stretching | ~1600-1450 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2960-2850 |

Note: These are general ranges and the exact positions of the bands can be influenced by the specific molecular structure.

The presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would be a key diagnostic feature. Additionally, bands associated with the C-N stretching of the sulfonamide, as well as aromatic C=C and C-H stretching vibrations from the quinoline ring, and aliphatic C-H stretching from the butyl groups would be anticipated. researchgate.netresearchgate.net

Near-Infrared (NIR) Spectroscopy Applications

Near-Infrared (NIR) spectroscopy is a fast and non-destructive analytical method that provides both chemical and physical information about a sample. nih.gov This technique measures the absorption of radiation in the NIR region of the electromagnetic spectrum, which typically spans from 800 to 2500 nanometers (nm). researchgate.netmdpi.com The absorption bands observed in NIR spectra arise from overtones and combination bands of fundamental molecular vibrations, such as those involving C-H, N-H, O-H, and S-H bonds. researchgate.netmdpi.com

In the context of this compound, NIR spectroscopy can be a valuable tool for various applications. In combination with multivariate data analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, NIR spectroscopy can be used for both qualitative and quantitative analysis. nih.govspectroscopyonline.comnih.gov This allows for the identification and quantification of the compound in different matrices.

Recent advancements in instrumentation, including the development of miniaturized and handheld NIR spectrometers, have expanded the potential applications of this technique. researchgate.netnih.gov These portable devices allow for rapid, on-site analysis, which is particularly useful in process monitoring and quality control. For instance, handheld NIR spectrometers have been successfully used to monitor industrial composting processes by detecting parameters such as moisture content, total nitrogen, and total carbon. mdpi.com

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. mdpi.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. mdpi.com When light interacts with a molecule, most of it is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies, a phenomenon known as Raman scattering. europeanpharmaceuticalreview.com The difference in energy between the incident and scattered photons corresponds to the energy of a specific vibrational mode of the molecule. europeanpharmaceuticalreview.com

A key principle of Raman spectroscopy is that for a vibrational mode to be "Raman active," it must cause a change in the polarizability of the molecule. tum.de The resulting Raman spectrum, a plot of scattered light intensity versus the Raman shift (typically in wavenumbers, cm⁻¹), provides a unique "fingerprint" of the molecule, revealing detailed information about its chemical structure and bonding. mdpi.comeuropeanpharmaceuticalreview.com

The analysis of the Raman spectrum of this compound would involve the assignment of observed Raman bands to specific vibrational modes within the molecule. For example, stretching vibrations of C-H, C=C, C=N, and S=O bonds, as well as various bending and deformation modes, would be expected to appear at characteristic frequencies. The presence of the quinoline ring system and the dibutylsulfonamide group would give rise to a complex and information-rich spectrum.

It is important to note the "rule of mutual exclusion," which states that for molecules with a center of symmetry, vibrational modes that are Raman active are infrared inactive, and vice versa. tum.de This complementarity between Raman and infrared spectroscopy makes their combined use a powerful approach for comprehensive vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption and Emission Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. researchgate.netbspublications.net When a molecule absorbs light with energy matching a possible electronic transition, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu The most common transitions observed in the UV-Vis range are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu

The UV-Vis spectrum of a compound is a plot of absorbance versus wavelength. libretexts.org Key features of a UV-Vis spectrum include the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) at that wavelength. libretexts.org For this compound, the presence of the quinoline ring, a conjugated aromatic system, is expected to give rise to characteristic π → π* transitions. These transitions typically result in strong absorption bands in the UV region. libretexts.org The specific λmax and ε values are sensitive to the molecular structure and the solvent used for the measurement. bspublications.netresearchgate.net

In addition to absorption, some molecules can also emit light after being electronically excited, a phenomenon known as fluorescence. bspublications.net The emission spectrum is typically shifted to longer wavelengths (a bathochromic or red shift) compared to the absorption spectrum. bspublications.net The study of both the absorption and emission properties of this compound can provide valuable insights into its electronic structure and potential applications in areas such as fluorescent probes. researchgate.net

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | Technique | λmax (nm) | log ε | Reference |

|---|---|---|---|---|

| Phenylcarbamic acid derivatives | UV-Vis | 208-210 | - | researchgate.net |

| Phenylcarbamic acid derivatives | UV-Vis | 236-238 | - | researchgate.net |

| Phenylcarbamic acid derivatives | UV-Vis | 278-280 | - | researchgate.net |

| Isoprene | UV-Vis | 222 | - | libretexts.org |

| NAD+ | UV-Vis | 260 | - | libretexts.org |

| Red #3 | UV-Vis | 524 | - | libretexts.org |

| 6-Aminoquinoline | UV-Vis | 327-340 | - | researchgate.net |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govmdpi.com In GC, a sample is vaporized and separated into its individual components as it travels through a capillary column. coresta.org The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov

The most common ionization method used in GC-MS is electron ionization (EI), which bombards the analyte molecules with high-energy electrons (typically 70 eV). nih.govcopernicus.org This process often leads to extensive fragmentation of the molecule, producing a characteristic mass spectrum that serves as a molecular "fingerprint." coresta.org This fragmentation pattern can be compared to spectral libraries, such as the NIST library, for compound identification. nih.gov

For the analysis of this compound, GC-MS would be a suitable technique for its detection and identification in various samples. The compound would first be separated from other components in the sample mixture by the GC column. Upon entering the mass spectrometer, it would be ionized, and its mass spectrum would be recorded. The molecular ion peak would provide information about the molecular weight of the compound, while the fragmentation pattern would offer structural clues and allow for confirmation of its identity. In cases where the molecular ion is weak or absent in the EI spectrum, alternative ionization techniques like chemical ionization (CI) can be employed to obtain more prominent molecular ion species. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful analytical technique that couples the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov Unlike GC-MS, which is suitable for volatile and thermally stable compounds, LC-MS can be applied to a much broader range of molecules, including polar, non-volatile, and large biomolecules. nih.govresearchgate.net

In LC-MS, the sample is first separated by a liquid chromatograph, and the eluent is then introduced into the mass spectrometer. A key component of an LC-MS system is the interface that allows for the efficient transfer of the analyte from the liquid phase to the gas phase for ionization. Electrospray ionization (ESI) is one of the most widely used interfaces for this purpose. nih.gov

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and is particularly useful for the analysis of complex mixtures. nih.govfrontiersin.org In an LC-MS/MS experiment, a specific precursor ion is selected from the initial mass spectrum, fragmented, and the resulting product ions are then analyzed. This process provides detailed structural information and allows for highly selective and sensitive quantification of the target analyte, even in the presence of a complex matrix. nih.gov

For the analysis of this compound in complex samples, such as biological fluids or environmental extracts, LC-MS/MS would be the method of choice. The initial LC separation would isolate the compound from the matrix, and the subsequent MS/MS analysis would provide unambiguous identification and accurate quantification.

Computational and Theoretical Investigations of N,n Dibutyl 8 Quinolinesulfonamide

Quantum Chemical Studies and Electronic Properties

Quantum chemical studies are instrumental in predicting molecular properties, avoiding the need for extensive empirical experimentation. These computational methods provide a lens into the electronic behavior that governs a molecule's stability, reactivity, and interactions.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. figshare.com DFT methods are used to determine the optimized molecular geometry by finding the lowest energy conformation of the molecule. For the related compound 8-quinolinesulfonamide, DFT calculations have been employed to establish its structural parameters, such as bond lengths and angles. dergipark.org.tr These calculations typically involve selecting a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to solve the Kohn-Sham equations, yielding the electron density and, from it, the total energy and optimized geometry. figshare.com The resulting geometric parameters for the quinoline (B57606) and sulfonamide groups in the parent compound provide a baseline for understanding the structural framework of the N,N-dibutyl derivative.

Table 1: Illustrative Optimized Geometrical Parameters (Based on typical quinoline and sulfonamide structures) This table is illustrative. Actual calculated values for N,N-dibutyl-8-quinolinesulfonamide would require specific DFT computation.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-S | ~1.77 Å |

| S=O | ~1.43 Å | |

| S-N | ~1.63 Å | |

| C-N (quinoline) | ~1.37 Å | |

| Bond Angle | O-S-O | ~119.5° |

| C-S-N | ~107.5° | |

| Dihedral Angle | C-C-S-N | Varies with conformation |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. chalcogen.ro The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. chalcogen.roresearchgate.net

For the parent 8-quinolinesulfonamide, computational studies have identified the distribution and energy levels of these orbitals. dergipark.org.trtandfonline.com The HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO may be distributed across the sulfonamide group and the aromatic ring. The energy gap for 8-quinolinesulfonamide has been calculated, providing a measure of its reactivity. tandfonline.com For the N,N-dibutyl derivative, the electron-donating nature of the alkyl chains would be expected to raise the HOMO energy level, likely resulting in a smaller HOMO-LUMO gap and thus increased reactivity.

Table 2: Frontier Molecular Orbital (FMO) Properties This table is based on general principles and findings for related sulfonamide compounds.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons; electron donor. | Regions with high HOMO density are susceptible to electrophilic attack. |

| LUMO | Lowest energy orbital without electrons; electron acceptor. | Regions with high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap indicates higher reactivity and potential for intramolecular charge transfer. chalcogen.ro |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. scholarsresearchlibrary.com The MEP surface is colored based on the electrostatic potential, where red indicates electron-rich regions (negative potential, prone to electrophilic attack) and blue indicates electron-poor regions (positive potential, prone to nucleophilic attack). scholarsresearchlibrary.com Green and yellow areas represent regions of neutral potential.

In studies of 8-quinolinesulfonamide and similar structures, MEP analysis reveals that the most negative potential is concentrated around the electronegative oxygen and nitrogen atoms of the sulfonamide and quinoline groups, respectively. dergipark.org.trtandfonline.com These sites are identified as the most probable locations for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic ring typically show a positive potential, making them susceptible to nucleophilic attack. The addition of butyl groups in this compound would increase the electron density on the sulfonamide nitrogen, further influencing the MEP map.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a reactivity descriptor derived from DFT that quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered. scm.comresearchgate.net It helps to pinpoint the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. scholarsresearchlibrary.comscm.com A higher value of the Fukui function at a particular atomic site indicates a greater propensity for that site to participate in the corresponding type of reaction. researchgate.net

The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. scm.com For sulfonamide-containing compounds, analysis typically shows that the oxygen atoms of the sulfonyl group and the nitrogen of the quinoline ring are primary sites for electrophilic attack (high f- values). dergipark.org.tr The carbon atoms adjacent to the sulfonyl group or specific hydrogens can be identified as sites for nucleophilic attack (high f+ values). dergipark.org.tr This analysis provides a more quantitative prediction of reactivity than MEP maps alone.

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Stabilization

In molecules like 8-quinolinesulfonamide, significant stabilization energies arise from the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (σ* or π) of adjacent bonds. materialsciencejournal.org For instance, the interaction between a nitrogen lone pair (n) and a neighboring sulfur-oxygen antibonding orbital (σS-O) contributes to the stability of the sulfonamide group. The analysis of these donor-acceptor interactions reveals the electronic communication pathways within the molecule. uoi.grresearchgate.net

Table 3: Illustrative NBO Analysis - Key Intramolecular Interactions This table illustrates the type of interactions identified through NBO analysis for sulfonamide-based molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | σ* (S-N) | High | Hyperconjugation, stabilization of S-N bond |

| LP (N) | π* (C=C in quinoline) | Moderate | Resonance, delocalization into the ring |

| π (C=C) | π* (C=N) | Moderate | π-system delocalization within the quinoline ring |

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, used to identify and visualize non-covalent interactions (NCIs). researchgate.netnih.gov Plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix allows for the characterization of different interaction types: strong attractive interactions (like hydrogen bonds) appear as blue or green spikes, weak van der Waals interactions as broad green areas, and steric repulsion as red patches. researchgate.netnih.gov In a molecule like this compound, RDG analysis would reveal intramolecular hydrogen bonds and van der Waals interactions between the butyl chains and the quinoline ring system. nih.gov

The Electron Localization Function (ELF) provides a measure of electron localization, revealing the spatial regions of chemical bonds and lone pairs. ELF values range from 0 to 1, where high values (close to 1) correspond to highly localized electrons (covalent bonds, lone pairs), while lower values indicate delocalized electrons. ELF analysis complements NBO by providing a visual map of the Lewis structure elements within the molecule.

Molecular Modeling and Dynamics Simulations

Computational studies of this compound utilize sophisticated modeling and simulation techniques to elucidate its structural and dynamic properties at an atomic level. These in silico methods provide insights that are complementary to experimental data, guiding further research and application.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to understand the structural flexibility and intermolecular interactions of molecules like this compound. mdpi.com This technique involves calculating the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. mdpi.com The starting point for an MD simulation is often an experimental structure or a computationally generated model of the molecule, which is then placed in a simulated environment, such as an aqueous solution, to mimic laboratory conditions. mdpi.com

For this compound, MD simulations can reveal the range of accessible conformations. The molecule consists of a rigid quinoline ring system and a flexible N,N-dibutylsulfonamide side chain. The flexibility arises from the rotation around several single bonds, particularly within the butyl chains and at the junction with the sulfonamide group. MD simulations can explore the conformational landscape by tracking key dihedral angles, which define the spatial arrangement of the molecule's constituent parts. nih.gov Analysis of these trajectories can identify the most stable, low-energy conformations and the transitions between them. mdpi.com

Comparative analysis of MD trajectories can characterize distinct conformational states of a molecule's binding pocket. nih.gov While direct MD studies on this compound are not extensively published, research on related structures demonstrates the utility of this approach. For instance, simulations on other flexible molecules have successfully characterized multiple distinct conformations, some of which were only observable through these computational methods. nih.gov This type of analysis is crucial for understanding how this compound might interact with biological targets, as its shape and dynamic behavior dictate its binding affinity and selectivity. The flexibility of the dibutyl groups allows the molecule to adapt its shape to fit into a binding site, a process that can be visualized and quantified through MD simulations. nih.gov

| Dihedral Angle | Atoms Involved | Description | Typical Monitored Range |

|---|---|---|---|

| Φ (Phi) | C7-C8-S-N | Rotation around the quinoline-sulfur bond | -180° to +180° |

| Ψ (Psi) | C8-S-N-C1' | Rotation around the sulfur-nitrogen bond | -180° to +180° |

| Χ1 (Chi1) | S-N-C1'-C2' | Rotation of the first butyl chain | -180° to +180° |

| Χ2 (Chi2) | S-N-C1''-C2'' | Rotation of the second butyl chain | -180° to +180° |

Integration of Machine Learning Techniques in Molecular Design and Prediction

The integration of artificial intelligence, particularly machine learning (ML), has revolutionized molecular design and property prediction. mdpi.commdpi.com For compounds like this compound, ML models can rapidly predict a wide range of properties, accelerating the discovery and optimization process. dergipark.org.tr These models are trained on large datasets of molecules with known properties and learn to identify complex relationships between a molecule's structure and its activity or characteristics. mdpi.com

The general workflow involves generating molecular descriptors for this compound. These descriptors are numerical representations of the molecule's structural, physicochemical, and electronic features. nih.govfortunejournals.com These features are then used as input for a trained ML model to predict properties of interest, such as binding affinity to a target protein, solubility, or metabolic stability. mdpi.comchemrxiv.org Various ML algorithms, including artificial neural networks (ANN), support vector machines (SVM), and graph neural networks (GNNs), can be employed for these predictive tasks. mdpi.comdergipark.org.tr

While specific ML models for this compound are proprietary or in early development, studies on related compounds highlight the potential of this approach. For example, ML methods have been successfully used in the design of novel 8-quinolinesulfonamide-triazole hybrids with potential anticancer activity. mdpi.com In that work, ML was used to screen potential compounds in silico before their synthesis, prioritizing candidates with the highest predicted activity and best pharmacokinetic profiles. mdpi.com This strategy significantly reduces the time and cost associated with traditional trial-and-error discovery methods. arxiv.org Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can even design entirely new molecules with desired properties from scratch. mdpi.com

| Input (Molecular Descriptors) | Machine Learning Model | Output (Predicted Property) |

|---|---|---|

| Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors, Topological Surface Area | Trained Regression Model (e.g., Random Forest, GNN) | Aqueous Solubility (logS) |

| 2D Fingerprints (e.g., MACCS, ECFP), 3D Shape Descriptors | Trained Classification Model (e.g., SVM, Deep Neural Network) | Predicted Biological Activity (e.g., Active/Inactive against a specific kinase) |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Computational Simulation of UV-Vis Spectra

The electronic absorption properties of this compound can be predicted using quantum mechanical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for simulating UV-Vis spectra. researchgate.netnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. psu.edu

The output of a TD-DFT calculation provides two key parameters for each electronic transition: the excitation energy and the oscillator strength. The excitation energy corresponds to the wavelength of light absorbed (λmax), while the oscillator strength relates to the intensity of the absorption peak. psu.edu For this compound, the calculations would likely predict strong absorptions in the UV region, characteristic of the π-electron system of the quinoline ring. The sulfonamide and butyl groups would act as auxochromes, potentially causing slight shifts in the absorption maxima compared to unsubstituted quinoline. Comparing the computed spectrum with an experimental one can help validate the molecular structure and understand its electronic properties. researchgate.net

| Transition | Predicted Excitation Energy (eV) | Predicted Wavelength (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|---|

| S₀ → S₁ | 3.90 | 318 | 0.15 | π → π |

| S₀ → S₂ | 4.41 | 281 | 0.45 | π → π |

| S₀ → S₃ | 5.15 | 241 | 0.28 | n → π* |

Theoretical Vibrational Frequency Analysis (IR/Raman)

Theoretical vibrational analysis using methods like Density Functional Theory (DFT) can predict the infrared (IR) and Raman spectra of this compound. These calculations determine the frequencies of the normal modes of molecular vibration. researchgate.net Each calculated frequency corresponds to a specific motion of the atoms, such as the stretching of a bond or the bending of an angle. The results are highly useful for assigning the peaks observed in experimental IR and Raman spectra. researchgate.net

For this compound, the predicted spectrum would feature characteristic vibrational modes for the quinoline ring, the sulfonamide group (S=O and S-N stretches), and the alkyl chains (C-H stretches). Studies on structurally similar compounds, such as 8-hydroxyquinoline (B1678124) derivatives, have shown that DFT calculations at the B3LYP/6-31G* level of theory can produce vibrational spectra that are in good agreement with experimental data. researchgate.net Such an analysis for this compound would allow for a detailed assignment of its vibrational fingerprint.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2960-2850 | Aliphatic C-H Stretch (butyl groups) | Strong |

| 1600-1450 | Quinoline Ring C=C and C=N Stretch | Strong-Medium |

| 1350-1320 | SO₂ Asymmetric Stretch | Strong |

| 1170-1150 | SO₂ Symmetric Stretch | Strong |

| 950-920 | S-N Stretch | Medium |

Predicted NMR Chemical Shift Values

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and theoretical calculations can accurately predict NMR chemical shifts (δ). For this compound, computational methods can predict the ¹H and ¹³C chemical shifts, aiding in the assignment of experimental NMR spectra. The prediction often involves a combination of quantum mechanics and molecular mechanics (QM/MM), especially when considering conformational averaging. nih.govbiorxiv.org

The chemical shift of a specific nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's three-dimensional structure. nih.gov Because molecules like this compound are flexible, accurate predictions often require calculating the chemical shifts for an ensemble of conformations (e.g., from an MD simulation) and then averaging the results. biorxiv.org This approach provides a more realistic prediction than a calculation based on a single, static conformation. nih.gov Predicted values for the aromatic protons and carbons of the quinoline ring, as well as those for the distinct carbons and protons of the N-butyl chains, can be compared directly with experimental data to confirm the structure.

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 (Quinoline) | 150.5 | H2 (Quinoline) | 8.95 |

| C8 (Quinoline) | 148.2 | H7 (Quinoline) | 8.10 |

| C4a (Quinoline) | 139.8 | H3 (Quinoline) | 7.50 |

| C1' (Butyl) | 47.5 | H1' (Butyl, -CH₂-) | 3.25 |

| C2' (Butyl) | 32.8 | H2' (Butyl, -CH₂-) | 1.60 |

| C3' (Butyl) | 20.1 | H3' (Butyl, -CH₂-) | 1.35 |

| C4' (Butyl) | 13.9 | H4' (Butyl, -CH₃) | 0.90 |

Coordination Chemistry of N,n Dibutyl 8 Quinolinesulfonamide and Its Complexes

Ligand Properties of N,N-dibutyl-8-quinolinesulfonamide

This compound is a derivative of 8-quinolinesulfonamide, which functions as a chelating agent. nih.gov The primary structure consists of a quinoline (B57606) ring system, which is a known scaffold in coordination chemistry, substituted at the 8-position with a sulfonamide group. nih.govresearchgate.netmdpi.com The two butyl groups attached to the sulfonamide nitrogen atom are a key feature, imparting increased lipophilicity and significant steric bulk compared to its parent compound, 8-quinolinesulfonamide. nih.gov

The molecule typically behaves as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal ion. The potential donor sites are the nitrogen atom of the quinoline ring and one of the atoms of the sulfonamide group (either a nitrogen or an oxygen atom). nih.govresearchgate.netresearchgate.net The coordination behavior is analogous to that of the well-studied 8-hydroxyquinoline (B1678124) (8-HQ), which coordinates through the quinoline nitrogen and the hydroxyl oxygen. researchgate.netscirp.org The presence of the bulky N,N-dibutyl groups can influence the ligand's conformational flexibility and the ultimate geometry of the metal complexes it forms.

Formation of Metal Complexes with this compound Derivatives

The quinoline-sulfonamide framework readily engages in complexation with a variety of metal ions, leading to the formation of stable coordination compounds.

Complexation with Transition Metal Ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Cd²⁺)

Research on the parent compound, 8-quinolinesulfonamide (Hsa), has demonstrated its ability to form complexes with several divalent transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). nih.gov Following this precedent, this compound is expected to react with salts of these metals (e.g., chlorides, acetates, or nitrates) in suitable solvents to yield the corresponding metal complexes. The general reaction involves the deprotonation of the sulfonamide group, allowing the ligand to bind as an anion to the metal center.

Studies on related N-substituted quinoline-8-sulfonamide (B86410) ligands confirm the formation of stable complexes with Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net For instance, complexes of N-(2-(pyridin-2-yl)ethyl)quinoline-8-sulfonamide with these metals have been successfully synthesized and characterized. researchgate.net The stoichiometry of these complexes is often 1:2 (metal:ligand), although 1:1 ratios are also observed, particularly when other co-ligands are present. nih.govresearchgate.net

Characterization of Coordination Sites and Geometries

The precise coordination mode of the quinoline-sulfonamide scaffold can vary. In the crystal structure of a zinc complex with the parent 8-quinolinesulfonamide, [Zn(sa)2(NH3)], the ligand coordinates through the quinoline nitrogen and the sulfonamidato nitrogen atom. nih.gov This N,N-coordination results in a five-membered chelate ring.

However, studies on other copper(II) complexes with related quinoline-8-sulfonamide derivatives show that coordination can also occur through the quinoline nitrogen and one of the sulfonamido oxygen atoms (N,O-coordination). researchgate.netresearchgate.net This flexibility in the coordination site allows for adaptation to the electronic and steric requirements of different metal centers.

The resulting coordination geometries are diverse. The aforementioned [Zn(sa)2(NH3)] complex exhibits a trigonal bipyramidal geometry around the five-coordinate Zn(II) ion. nih.gov Other characterized complexes with similar ligands have revealed different geometries, including seesaw and distorted square pyramidal structures for four- and five-coordinate Cu(II) ions, respectively. researchgate.net The bulky N,N-dibutyl groups on the target ligand would likely favor lower coordination numbers or lead to more distorted geometries due to steric hindrance.

Spectroscopic and Diffraction-Based Characterization of Metal Complexes

A suite of analytical techniques is employed to elucidate the structure and bonding in metal complexes of this compound.

FTIR and NMR Spectroscopic Analysis of Coordination Compounds

Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the donor groups are observed. For quinoline-sulfonamide ligands, coordination through the quinoline nitrogen is evidenced by a shift in the ν(C=N) stretching vibration. researchgate.net If coordination involves the sulfonamide group, the stretching frequencies of the S=O and S-N bonds will also shift, typically to lower wavenumbers, indicating a weakening of these bonds upon electron donation to the metal. ekb.egrsc.org The presence of coordinated water or other solvent molecules can also be identified by their characteristic bands. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes, such as those with Zn(II) or Cd(II). d-nb.infomdpi.commdpi.com The formation of a complex is confirmed by shifts in the resonance signals of the protons and carbons of the quinoline ring and the butyl chains, especially those close to the coordination sites. mdpi.comresearchgate.net For paramagnetic complexes, such as those with Co(II) or Cu(II), NMR spectra exhibit very broad signals, but can still provide information on the magnetic properties of the complex. d-nb.info

The table below summarizes typical spectroscopic observations for analogous quinoline-sulfonamide complexes.

| Spectroscopic Technique | Key Group | Observation upon Complexation | Reference |

| FTIR | Quinoline C=N | Shift in stretching frequency | researchgate.net |

| FTIR | Sulfonamide S=O | Shift to lower wavenumber | ekb.eg |

| ¹H NMR | Quinoline Protons | Chemical shift changes, particularly for protons near the N-atom | mdpi.comresearchgate.net |

| ¹³C NMR | Quinoline Carbons | Chemical shift changes, especially for C8 and carbons adjacent to N | mdpi.com |

X-ray Diffraction Analysis of Metal Complexes for Solid-State Structure

In this complex, the zinc(II) ion is five-coordinate, bound to two bidentate sulfonamidato ligands and one ammonia (B1221849) molecule. The geometry is described as a trigonal bipyramid. nih.gov X-ray analyses of other related quinoline-sulfonamide complexes have confirmed a variety of coordination polyhedra, including distorted square pyramidal and seesaw geometries, highlighting the structural versatility of this ligand class. researchgate.netresearchgate.net Powder X-ray diffraction (pXRD) can also be used to confirm the crystalline nature of the synthesized complexes and identify their phase purity. nih.govresearchgate.net

The crystallographic data for the [Zn(sa)2(NH3)]·NH3 complex is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₉N₅O₄S₂Zn |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.217(4) |

| b (Å) | 8.041(1) |

| c (Å) | 15.606(4) |

| β (º) | 95.75(1) |

| Volume (ų) | 2024.6(7) |

| Z | 4 |

| Coordination Geometry | Trigonal Bipyramidal |

| (Data sourced from J. Inorg. Biochem., 62(1), 31-9) nih.gov |

N,n Dibutyl 8 Quinolinesulfonamide in Chemosensor Development

Design Principles for Quinolinesulfonamide-Based Chemosensors for Specific Analytes

The design of a successful chemosensor hinges on the integration of two key components: a receptor unit that selectively binds the target analyte and a signaling unit (often a fluorophore) that transduces the binding event into a measurable optical signal. chemisgroup.ussemanticscholar.org In quinolinesulfonamide-based chemosensors, these functionalities are intrinsically linked within the molecular structure.

The fundamental design strategy involves creating a molecule where the quinoline (B57606) moiety acts as the fluorophore and the sulfonamide group, along with the quinoline nitrogen, serves as the binding site or receptor. researchgate.netsemanticscholar.org The interaction between the receptor and an analyte, such as a metal ion, induces a change in the electronic properties of the molecule, which in turn modulates the fluorescence output of the quinoline core. bohrium.com

Key design principles include:

Receptor-Fluorophore Integration: The binding site and the signaling unit are covalently linked to ensure efficient communication. The 8-position of the quinoline ring is strategic, placing the sulfonamide group in proximity to the quinoline nitrogen, creating a pre-organized pocket for analyte coordination. researchgate.net

Analyte-Specific Cavity: The spatial arrangement of the donor atoms (the quinoline nitrogen and the oxygen and nitrogen atoms of the sulfonamide group) creates a specific binding cavity. nih.govmdpi.com The size and geometry of this cavity can be tuned to achieve selectivity for a particular analyte. The dibutyl groups on the sulfonamide nitrogen also contribute to the steric environment of the binding pocket.

Electronic Tuning: The electronic properties of the fluorophore can be modified by the receptor. In the unbound state, the lone pair electrons on the receptor's nitrogen or oxygen atoms can quench the fluorescence of the quinoline ring. Upon binding to an analyte, these electrons become engaged in coordination, leading to a change in the fluorescence signal. semanticscholar.org

These principles allow for the rational design of chemosensors where the N,N-dibutyl-8-quinolinesulfonamide structure is tailored for the detection of specific ions or molecules. nih.govnih.gov

Fluorescent Chemosensors for Metal Ion Detection

Quinolinesulfonamide derivatives are particularly effective as fluorescent chemosensors for detecting metal ions. mdpi.com The nitrogen atom of the quinoline ring and the oxygen/nitrogen atoms of the sulfonamide group are hard or borderline Lewis bases, making them suitable for binding to a variety of metal ions. chemisgroup.usmdpi.com The interaction with a metal ion rigidifies the molecular structure and alters the electronic landscape, resulting in a distinct change in the fluorescence properties. semanticscholar.org

The change in fluorescence upon analyte binding is governed by several photophysical mechanisms. The specific mechanism depends on the electronic structure of the chemosensor and the nature of the analyte. For this compound-based sensors, the primary mechanisms are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF): In many fluorescent sensors, the fluorophore's emission is quenched in its free form due to rotations or vibrations in the molecule that provide non-radiative decay pathways for the excited state. Upon chelation with a metal ion, the molecule becomes more rigid, which blocks these non-radiative pathways and forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence intensity ("turn-on" response). semanticscholar.org

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor has a lone pair of electrons with an appropriate energy level to transfer an electron to the excited fluorophore, quenching its fluorescence. semanticscholar.orgnih.gov When the receptor binds to a cation, the energy of this lone pair is lowered, preventing the electron transfer. This inhibition of the quenching pathway leads to a "turn-on" fluorescence response. semanticscholar.org The nitrogen atoms in the quinoline and sulfonamide moieties of this compound can act as PET donors.

Intramolecular Charge Transfer (ICT): This mechanism involves a change in the distribution of electron density upon photoexcitation. mdpi.commdpi.com The binding of an analyte can alter the energy of the ICT state, leading to shifts in the emission wavelength and changes in fluorescence intensity. nih.govsemanticscholar.org

| Mechanism | Description | Typical Signal Response |

|---|---|---|

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding increases molecular rigidity, blocking non-radiative decay pathways. semanticscholar.org | Fluorescence Enhancement (Turn-On) |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits electron transfer from the receptor to the fluorophore, preventing quenching. semanticscholar.orgnih.gov | Fluorescence Enhancement (Turn-On) |

| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the electron density distribution in the excited state, affecting emission properties. nih.govmdpi.com | Fluorescence Enhancement or Quenching; Emission Wavelength Shift |

The performance of a chemosensor is defined by its selectivity (ability to detect a specific analyte in the presence of others) and sensitivity (the lowest concentration of analyte it can detect). mdpi.comnih.gov Several factors related to the structure of this compound are critical in determining these properties.

Nature of the Donor Atoms: The quinoline nitrogen and sulfonamide oxygen atoms are key binding sites. Their Lewis basicity influences the strength of the interaction with different metal ions. mdpi.com

Binding Cavity Size: The three-dimensional pocket formed by the quinoline and sulfonamide groups provides size-based selectivity. Only ions that fit well into this cavity will bind strongly, a concept often described by the "lock and key" theory. nih.govmdpi.com

Structural Flexibility/Rigidity: The flexibility of the dibutyl chains on the sulfonamide can influence the pre-organization of the binding site. A more rigid structure can lead to higher selectivity. nih.gov

Electronic Effects: The electron-donating or withdrawing nature of substituents on the quinoline ring can tune the energy levels of the fluorophore and the binding affinity of the receptor, thereby affecting both sensitivity and selectivity. nih.gov

| Factor | Influence on Selectivity and Sensitivity |

|---|---|

| Binding Site Geometry | Determines which analyte "fits" best, enhancing selectivity. nih.govmdpi.com |

| Donor Atom Type (N, O, S) | Affects binding affinity for different analytes based on hard/soft acid-base principles. mdpi.com |

| Molecular Rigidity | Reduces non-specific binding and can enhance fluorescence quantum yield, improving sensitivity. nih.gov |

| Solvent Polarity | Can influence the stability of the sensor-analyte complex and the photophysical properties of the fluorophore. mdpi.com |

Role of Amide and Quinoline Moieties in Receptor Functionality

In the this compound structure, the quinoline and sulfonamide components have distinct yet synergistic roles in receptor functionality.

The quinoline moiety serves a dual purpose. semanticscholar.org Firstly, it is an intrinsic fluorophore, providing the basis for the optical signal. researchgate.net Secondly, the nitrogen atom within the quinoline ring is a Lewis basic site that can participate directly in the coordination of an analyte. researchgate.netsemanticscholar.org Its position at the 8-locus of the ring system creates a bidentate chelation site with the adjacent sulfonamide group, which is crucial for stable complex formation. researchgate.net

The sulfonamide moiety (specifically, a disubstituted amide of sulfonic acid) is central to the receptor's function. The oxygen atoms of the sulfonyl group (SO₂) are excellent hydrogen bond acceptors and can coordinate with metal ions. bohrium.comresearchgate.net The nitrogen atom of the sulfonamide can also act as a donor site. The N,N-dibutyl groups are not just passive substituents; they influence the solubility of the sensor and provide steric bulk that helps to define the shape and size of the binding cavity, thereby contributing to the sensor's selectivity. ekb.eg The sulfonamide group's electronic nature also modulates the photophysical properties of the quinoline fluorophore. bohrium.com

Together, these two moieties create a pre-organized and highly adaptable receptor site capable of selective analyte recognition, which is then translated into a measurable change in fluorescence. researchgate.netsemanticscholar.org

Crystallographic Analyses of N,n Dibutyl 8 Quinolinesulfonamide and Its Derivatives

Single Crystal X-ray Diffraction (SC-XRD) Studies for Precise Molecular Structure Determination

For the parent compound, quinoline-8-sulfonamide (B86410), SC-XRD analysis has provided a detailed molecular structure. The crystallographic data, determined at 298 K, reveals a monoclinic crystal system with a space group of P2/n. nih.govresearchgate.net The precise parameters of the unit cell have been meticulously recorded and are presented in the table below.

Table 1: Crystallographic Data for Quinoline-8-sulfonamide

| Parameter | Value nih.govresearchgate.net |

|---|---|

| Chemical Formula | C₉H₈N₂O₂S |

| Formula Weight | 208.23 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 8.9431 (3) |

| b (Å) | 10.4542 (2) |

| c (Å) | 10.4648 (2) |

| β (°) | 109.313 (2) |

| Volume (ų) | 923.33 (4) |

| Z | 4 |

The introduction of two butyl groups on the sulfonamide nitrogen atom, as in N,N-dibutyl-8-quinolinesulfonamide, would be expected to significantly alter these crystallographic parameters. The increased molecular volume and conformational flexibility of the butyl chains would likely lead to a different crystal packing arrangement and, consequently, different unit cell dimensions and possibly a different space group.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal lattice is dictated by a variety of intermolecular interactions, which are crucial for the stability of the crystal structure. researchgate.netmdpi.com In quinoline-8-sulfonamide and its derivatives, hydrogen bonds and π-π stacking are the dominant forces. nih.govresearchgate.net

Investigation of Hydrogen Bonding Networks within Crystal Structures

In the crystal structure of quinoline-8-sulfonamide, the sulfonamide group is a key participant in a network of hydrogen bonds. nih.govnih.gov An intramolecular N—H⋯N hydrogen bond is observed between one of the sulfonamide hydrogens and the quinoline (B57606) nitrogen atom, which results in a stable six-membered ring motif described with the graph-set notation S(6). nih.govresearchgate.net

Furthermore, intermolecular N—H⋯O hydrogen bonds link molecules into inversion dimers. nih.govresearchgate.netnih.gov This interaction is a classic and strong hydrogen bonding motif found in many sulfonamide structures. researchgate.net

Table 2: Hydrogen-Bond Geometry for Quinoline-8-sulfonamide (Å, °)

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|---|---|---|---|

| N2—H2N⋯N1 (intramolecular) | 0.83 (2) | 2.33 (2) | 2.921 (2) | 129 (2) |

| N2—H1N⋯O2 (intermolecular) | 0.87 (2) | 2.15 (3) | 3.013 (2) | 169 (2) |

Data from Marciniec et al. (2012) nih.gov

In this compound, the two hydrogen atoms on the sulfonamide nitrogen are replaced by butyl groups. This substitution eliminates the possibility of the strong N—H⋯N and N—H⋯O hydrogen bonds that define the crystal structure of the parent compound. Consequently, the crystal packing would be governed by weaker interactions, such as C—H⋯O or C—H⋯π interactions, leading to a fundamentally different supramolecular assembly. nih.gov

Exploration of π-π Stacking and Other Non-Covalent Interactions

Non-covalent interactions involving π-systems are crucial in the assembly of aromatic molecules. nih.govencyclopedia.pubnih.gov In the crystal structure of quinoline-8-sulfonamide, a distinct π-π stacking interaction is observed between the benzene (B151609) rings of the quinoline moieties in neighboring dimers. nih.govresearchgate.net This interaction is characterized by a centroid-to-centroid distance of 3.649 (1) Å and an interplanar spacing of 3.373 (1) Å, connecting the dimers into a one-dimensional polymeric structure. nih.gov

The presence of the bulky and flexible N,N-dibutyl groups in this compound would introduce significant steric hindrance. This steric bulk would likely disrupt the efficient parallel stacking of the quinoline rings observed in the parent compound. semanticscholar.org As a result, the crystal packing would be dominated by less directional and weaker van der Waals forces between the alkyl chains, and the π-π interactions, if present, would likely be weaker or adopt a different geometry (e.g., T-shaped or offset). encyclopedia.pubnih.gov

Conformational Analysis and Torsional Strain in the Solid State

The conformation of a molecule in the solid state is a balance between its intrinsic energetic preferences and the stabilizing forces of the crystal lattice. nih.govmdpi.com Analysis of the crystal structure provides a precise snapshot of this low-energy conformation. nih.gov

In quinoline-8-sulfonamide, the molecular conformation is significantly influenced by the intramolecular N—H⋯N hydrogen bond, which restricts the rotation around the C8—S bond and holds the sulfonamide group in a specific orientation relative to the quinoline ring. nih.govresearchgate.net

For this compound, the conformational landscape is far more complex. The absence of the intramolecular hydrogen bond allows for greater rotational freedom around the C8—S bond. More importantly, each N-butyl group introduces two additional rotatable C-C single bonds and a C-N bond, leading to a multitude of possible low-energy conformations.

The rotation around these single bonds is subject to torsional strain, which is the resistance to bond twisting. nih.gov The butyl chains are expected to adopt staggered conformations to minimize this strain. However, the constraints of crystal packing can force some of these dihedral angles into higher-energy eclipsed or gauche arrangements, thereby introducing torsional strain into the molecule. nih.govnih.gov A comprehensive analysis would require comparing the observed torsion angles in a hypothetical crystal structure with those calculated for the gas-phase low-energy conformers to quantify the amount of strain induced by crystal packing forces.

Mechanistic Studies of Biological Activity of N,n Dibutyl 8 Quinolinesulfonamide in Vitro

Enzyme Inhibition Mechanisms (In Vitro)

N,N-dibutyl-8-quinolinesulfonamide belongs to the quinoline-8-sulfonamide (B86410) class of compounds, which have been identified as potent modulators of several critical enzymes. The following subsections explore the specific in vitro inhibitory mechanisms against Pyruvate (B1213749) Kinase M2, cholinesterases, and the actomyosin (B1167339) ATPase cycle.

Pyruvate Kinase M2 (PKM2) is a crucial glycolytic enzyme that plays a significant role in cancer metabolism by regulating the final, rate-limiting step of glycolysis. frontiersin.orgnih.gov PKM2 can exist in two main forms: a highly active tetramer and a less active dimer. The equilibrium between these two forms is a key regulatory point in cancer cells, allowing them to adapt their metabolic processes to support proliferation. researchgate.net Modulators of PKM2 can either activate the enzyme by promoting the tetrameric state or inhibit it, often by stabilizing the dimeric form. researchgate.net

Table 1: In Silico Docking Scores of 8-Quinolinesulfonamide Derivatives as PKM2 Modulators

| Compound | Target | Docking Score (GOLD Score) [a.u.] | Binding Affinity (ΔG) [kcal/mol] |

|---|---|---|---|

| Reference Ligand 1 (NZT) | PKM2 | 70.33 | -10.42 |

| Derivative 9a | PKM2 | 72.84 | -10.72 |

| Derivative 9b | PKM2 | 69.87 | -10.25 |

| Derivative 9c | PKM2 | 69.17 | -10.05 |

| Derivative 9d | PKM2 | 70.12 | -10.31 |

| Derivative 9e | PKM2 | 69.94 | -10.19 |

Data adapted from a 2023 study on novel 8-quinolinesulfonamide derivatives. researchgate.net The table shows the predicted binding affinity of designed compounds compared to a reference activator. A lower ΔG value indicates a higher predicted binding affinity.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govekb.eg The quinoline-8-sulfonamide scaffold has been identified as a promising framework for the development of cholinesterase inhibitors. researchgate.netnih.gov

In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the active site of the enzyme. nih.gov The inhibitor's structure often resembles that of the substrate, allowing it to occupy the active site and prevent the substrate from binding, thus blocking the catalytic reaction. nih.gov The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.

Kinetic studies performed on a series of novel quinoline-8-sulfonamide derivatives have demonstrated a competitive mode of inhibition against both AChE and BChE. researchgate.netnih.gov Lineweaver-Burk plots from these studies show lines with different slopes intersecting on the y-axis, a characteristic feature of competitive inhibition. nih.gov This suggests that these compounds bind reversibly to the active site of the cholinesterase enzymes, preventing acetylcholine hydrolysis. researchgate.netnih.gov The potency of inhibition varies depending on the specific substitutions on the sulfonamide nitrogen, but the underlying competitive mechanism appears consistent for this class of compounds. nih.gov

Table 2: In Vitro Cholinesterase Inhibitory Activity of Quinoline-8-Sulfonamide Derivatives

| Compound | Substitution Pattern | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|---|

| a5 | N-(2,4-dichlorophenyl) | 1.52 ± 0.11 | 1.12 ± 0.08 | Competitive |

| a6 | N-(3,4-dichlorophenyl) | 1.10 ± 0.77 | 1.58 ± 0.12 | Competitive |

| a11 | N-(4-chlorobenzyl) | 1.64 ± 0.12 | 0.58 ± 0.05 | Competitive |

| a12 | N-(4-florobenzyl) | 2.15 ± 0.15 | 1.18 ± 0.09 | Competitive |

| Donepezil (Reference) | - | 0.019 ± 0.001 | 3.51 ± 0.25 | - |

Data from a 2024 study on quinoline-8-sulfonamides as dual inhibitors of MAOs and cholinesterases. researchgate.netnih.gov The table presents the half-maximal inhibitory concentrations (IC₅₀) and the determined mode of inhibition for selected derivatives.

Non-competitive inhibition occurs when an inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site. In pure non-competitive inhibition, the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. Unlike competitive inhibition, the effect of a non-competitive inhibitor cannot be overcome by increasing the substrate concentration. While this mechanism is a fundamental type of enzyme inhibition, studies on quinoline-8-sulfonamide derivatives have primarily pointed towards a competitive pathway for cholinesterase inhibition. researchgate.netnih.gov

Uncompetitive inhibition is a mode where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. frontiersin.orgbiorxiv.org This type of inhibition is more effective at high substrate concentrations when the concentration of the ES complex is higher. The binding of the uncompetitive inhibitor to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, preventing the formation of the product. frontiersin.org

Mixed-type inhibition involves the inhibitor binding to both the free enzyme (like a competitive inhibitor) and the enzyme-substrate complex (like an uncompetitive inhibitor), typically with different affinities for each form. frontiersin.orgbiorxiv.org This results in a reduction of both the catalytic rate and the substrate binding affinity. The kinetic plots for mixed inhibition show lines that intersect at a point to the left of the y-axis, but not on the x-axis. biorxiv.org While these are important inhibition mechanisms, current research on cholinesterase inhibition by quinoline-8-sulfonamides has predominantly identified competitive inhibition as the operative pathway. researchgate.netnih.gov

No peer-reviewed in vitro studies describing the inhibition of the actomyosin ATPase cycle by this compound or its close structural analogs were identified in the searched literature.

Inhibition of the Actomyosin ATPase Cycle

Effects on Inorganic Phosphate (B84403) (Pi) Release

The release of inorganic phosphate (Pi) from the myosin active site is a critical event in the process of muscle contraction and cellular movement. frontiersin.org This step is tightly coupled with the "power-stroke," the primary force-generating conformational change in the myosin motor protein. frontiersin.orgnih.gov Kinetic and structural studies have established that after ATP hydrolysis, myosin remains in a pre-power-stroke state, weakly bound to actin with ADP and Pi in its active site. nih.gov The release of Pi is thought to trigger the transition to a strong-binding, force-generating state. nih.gov Therefore, investigating a compound's ability to modulate the rate of Pi release is crucial for determining its potential as a myosin inhibitor or modulator. For some myosins, it has been demonstrated that the powerstroke can occur before Pi is released from the active site. nih.gov

Modulation of Nucleotide Dissociation Kinetics

The kinetics of nucleotide (ATP and ADP) dissociation from the myosin head are fundamental to the cyclic nature of the actin-myosin interaction. The binding of ATP to the actomyosin complex induces a rapid dissociation of myosin from actin, transitioning it to a weak-binding state. nih.gov Following ATP hydrolysis to ADP and Pi, and the subsequent power-stroke and Pi release, the rate of ADP release becomes the rate-limiting step for the detachment of many types of myosin from actin in the absence of ATP. rupress.org An inhibitor could potentially alter the kinetics of this cycle by affecting the affinity of the nucleotide-binding pocket, thereby slowing down or arresting the motor cycle at a specific stage.

Alteration of Myosin-Actin Apparent Affinity

The interaction between myosin and actin is characterized by a dramatic change in affinity, which is regulated by the nucleotide bound to myosin. nih.gov In the absence of a nucleotide (rigor state) or when ADP is bound, myosin binds strongly to actin. nih.gov Conversely, when ATP or ADP-Pi is bound, myosin exhibits a weak affinity for actin. nih.govnih.gov This transition between weak and strong binding states is essential for force generation. nih.gov The interface involves specific loops on myosin, such as loop 2 and loop 3, and charged residues on the N-terminus of actin. nih.gov A compound could alter the apparent affinity by sterically hindering the binding interface or by inducing conformational changes that favor either the weak or strong binding state, thereby disrupting the normal mechanochemical cycle.

Rho-associated Protein Kinase (ROCK) Inhibition Mechanisms

While direct mechanistic studies on this compound are limited, research on closely related 8-quinolinesulfonamide derivatives provides insight into their function as Rho-associated protein kinase (ROCK) inhibitors. nih.govresearchgate.net These compounds are designed to target the ATP-binding pocket of ROCK kinases. In silico studies, including molecular docking, have been employed to predict how these derivatives interact with the kinase. nih.gov For example, studies on 8-quinolinesulfonamide-triazole hybrids identified them as potential strong inhibitors of ROCK1. nih.govmdpi.com The proposed mechanism involves the stable binding of the quinoline (B57606) scaffold within the active site of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream targets. nih.gov

Molecular Docking and Simulation Studies of Ligand-Protein Interactions

Molecular docking and simulation are powerful computational tools used to predict how a ligand, such as this compound, might interact with a target protein at the molecular level. These studies provide valuable information on binding affinity, orientation, and key interactions that stabilize the ligand-protein complex.

Prediction of Binding Modes and Binding Energies for Target Proteins

Molecular docking studies have been extensively performed on quinolinesulfonamide derivatives to predict their binding modes and estimate their binding affinities to various protein targets, including ROCK and other kinases like Pyruvate Kinase M2 (PKM2). nih.govmdpi.com The binding energy, typically expressed in kcal/mol, is a calculated value that estimates the strength of the interaction; more negative values indicate a stronger and more stable binding. nih.govresearchgate.net

For a series of novel 8-quinolinesulfonamide derivatives designed as ROCK1 inhibitors, docking scores (binding energies) were calculated using AutoDock Vina, with the lowest scores indicating the strongest binding affinity. nih.gov Similarly, docking of other 8-quinolinesulfonamide derivatives into the active site of PKM2 yielded binding energy values that suggested a high affinity for the target protein. mdpi.comresearchgate.net These studies predict that the quinoline moiety and the sulfonamide group orient in a way that maximizes favorable interactions within the binding pocket of the target kinase.

Table 1: Predicted Binding Energies of Quinolinesulfonamide Derivatives for Target Proteins

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| 8-quinolinesulfonamide-triazole hybrid (9b) | ROCK1 (PDB: 2ESM) | -10.4 | nih.gov |

| 8-quinolinesulfonamide-triazole hybrid (10a) | ROCK1 (PDB: 2ESM) | -10.3 | nih.gov |

| 8-quinolinesulfonamide-triazole hybrid (10b) | ROCK1 (PDB: 2ESM) | -10.3 | nih.gov |

Identification of Key Amino Acid Residues Involved in Ligand Binding

A crucial outcome of molecular docking and dynamics simulations is the identification of specific amino acid residues that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For 8-quinolinesulfonamide derivatives targeting ROCK1, molecular dynamics simulations identified several key amino acid residues responsible for forming hydrogen bonds. mdpi.com Similarly, for derivatives targeting PKM2, docking studies highlighted the importance of specific residues in stabilizing the ligand. mdpi.com The identification of these residues provides a roadmap for designing more potent and selective inhibitors through structure-activity relationship (SAR) studies.

Table 2: Key Amino Acid Residues in Ligand Binding of Quinolinesulfonamide Derivatives

| Target Protein | Derivative | Key Interacting Amino Acid Residues | Type of Interaction | Source |

|---|---|---|---|---|

| ROCK1 (PDB: 2ESM) | Hybrid 9b | Met156, Leu205 | Hydrogen Bond | mdpi.com |

| ROCK1 (PDB: 2ESM) | Hybrid 9b | Arg84 | Van der Waals | mdpi.com |

Characterization of Hydrogen Bonding and Hydrophobic Interactions in Complexes

The interaction of a small molecule like this compound with its biological targets, such as enzymes or receptors, is governed by a combination of non-covalent forces, including hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The core 8-quinolinesulfonamide structure possesses key sites for hydrogen bonding. The nitrogen atom within the quinoline ring and the oxygen atoms of the sulfonamide group are potential hydrogen bond acceptors. researchgate.net In the unsubstituted 8-quinolinesulfonamide, the NH2 group of the sulfonamide can also act as a hydrogen bond donor. researchgate.net Crystallographic studies of 8-quinolinesulfonamide have shown that the sulfamoyl NH2 group can be involved in intramolecular hydrogen bonding with the quinoline nitrogen atom. researchgate.netresearchgate.net However, in this compound, the substitution of hydrogen atoms on the sulfonamide nitrogen with two butyl groups eliminates its hydrogen bond donating capacity. This modification would significantly alter its hydrogen bonding pattern compared to the parent compound, leaving only the quinoline nitrogen and sulfonamide oxygens as acceptor sites.

The interplay between the loss of hydrogen bond donor capability and the gain in hydrophobic character is a critical determinant of the binding specificity and affinity of this compound for its biological targets.

| Interaction Type | Potential Sites on this compound | Role in Complex Formation |

| Hydrogen Bond Acceptor | Quinoline ring nitrogen, Sulfonamide oxygen atoms | Stabilization of ligand-protein complex through directional interactions with donor groups on the protein (e.g., -OH, -NH). |

| Hydrogen Bond Donor | None (due to N,N-disubstitution) | The absence of these donors, compared to primary sulfonamides, alters binding modes and specificity. researchgate.net |

| Hydrophobic Interactions | Quinoline ring, Two n-butyl chains | Primary driving force for binding into nonpolar pockets of proteins, contributing significantly to binding affinity. core.ac.uk |

| π-π Stacking | Quinoline ring system | Potential interaction with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. |

Investigation of Biochemical Pathways

The biological effects of a compound are a direct consequence of its ability to modulate specific biochemical and signaling pathways within the cell. For quinoline-based compounds, a significant area of investigation has been their anti-inflammatory and anti-cancer activities, which are often linked to the modulation of key signaling cascades.

Inflammation is a complex biological response involving a variety of signaling molecules, with cytokines playing a central role. mdpi.com Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that is a critical mediator in numerous inflammatory diseases. frontiersin.org Its production and signaling are tightly regulated, and its dysregulation can lead to chronic inflammation and tissue damage. frontiersin.org Consequently, the IL-1β pathway is a significant target for anti-inflammatory drug development. amegroups.orgnih.gov

While there is no direct evidence in the reviewed literature specifically linking this compound to the downregulation of IL-1β, compounds that modulate broader inflammatory signaling networks could potentially influence its expression or activity. For instance, inhibition of signaling pathways that control the transcription of pro-inflammatory genes, such as the NF-κB pathway, can lead to reduced production of cytokines like IL-1β.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of genes involved in inflammation, immunity, and cell survival. nih.gov The pathway is typically held in an inactive state in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it activates the transcription of target genes, including those for inflammatory cytokines. nih.gov

High-throughput screening studies have identified a series of N-(quinolin-8-yl)benzenesulfonamides as potent suppressors of the NF-κB pathway. nih.govnih.gov These compounds were shown to inhibit NF-κB activation in cell-based assays with potencies in the low micromolar range. nih.govnih.gov Given the structural similarity, it is plausible that this compound could exert its biological effects through a similar mechanism. Inhibition of the NF-κB pathway would represent a key mechanism for anti-inflammatory activity, potentially leading to the downstream suppression of various inflammatory mediators.

| Pathway | Key Components | Potential Effect of Quinolinesulfonamides | Reference |

| NF-κB Signaling | IKK, IκBα, NF-κB (p50/p65) | Suppression of NF-κB activation and nuclear translocation. | nih.gov, nih.gov |

| Inflammatory Cytokine Production | IL-1β, TNF-α, IL-6 | Downregulation as a consequence of NF-κB inhibition. | nih.gov |

Structure Activity Relationships Sar and Derivative Research for N,n Dibutyl 8 Quinolinesulfonamide Analogues

Impact of Substituent Variations on Molecular Interactions and Electronic Properties